
Diphenyliodonium tetrafluoroborate
Overview
Description
Diphenyliodonium tetrafluoroborate is a hypervalent iodine compound widely used in organic synthesis. It is known for its stability, ease of handling, and ability to act as an electrophilic arylating agent. The compound consists of a diphenyliodonium cation paired with a tetrafluoroborate anion, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyliodonium tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with boron trifluoride diethyl etherate in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction typically proceeds at room temperature, yielding this compound as a white solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Diphenyliodonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: It acts as an electrophilic arylating agent, facilitating the substitution of aryl groups onto nucleophiles such as oxygen, nitrogen, sulfur, and carbon nucleophiles.
Oxidation Reactions: It can participate in oxidative transformations, often in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include copper and palladium catalysts, which facilitate arylation reactions. The reactions are typically carried out under mild conditions, often at room temperature, making the compound versatile and easy to use .
Major Products Formed
The major products formed from reactions involving this compound are arylated derivatives of the nucleophiles. For example, aryl ethers, aryl amines, and aryl sulfides are commonly produced through these reactions .
Scientific Research Applications
Diphenyliodonium tetrafluoroborate, an onium salt with the molecular formula C12H10BF4I, is utilized in organic synthesis for generating reactive intermediates and in coupling reactions. It is also used in cationic polymerization and as a photoinitiator in UV-curable materials due to its strong electrophilic nature.
Reactivity
This compound interacts with nucleophiles and electrophiles, which makes it useful in forming carbon-nitrogen bonds. Studies focus on its reactivity with nucleophiles and other electrophiles. Interaction with secondary amines under palladium catalysis is a notable example, demonstrating its utility in forming new carbon-nitrogen bonds. Additionally, research has shown that its thermal decomposition products can interact with various substrates to yield different chemical entities.
Diaryliodonium salts' Lewis acidity can be determined using 31P NMR with the Gutmann-Beckett method . The method uses triethylphosphine oxide (TPO) as a Lewis base probe and monitors the chemical shift of the probe as the amount of Lewis acid is varied . The binding constant can be found by analyzing the curve obtained, and the maximum extent of the chemical shift displacement indicates the strength of the Lewis acid .
Comparable Compounds
This compound shares similarities with other onium salts.
Compound Name | Formula | Unique Features |
---|---|---|
Diphenyliodonium hexafluorophosphate | CHBFI | Generates different amounts of hydrogen fluoride upon decomposition |
Triphenylphosphonium tetrafluoroborate | CHBFP | Used primarily as a phosphonium reagent in organic synthesis |
Benzyltriethylammonium tetrafluoroborate | CHBFN | Functions similarly but serves different roles in ionic liquids and phase transfer catalysis |
Mechanism of Action
The mechanism by which diphenyliodonium tetrafluoroborate exerts its effects involves the transfer of an aryl group to a nucleophile. The compound’s electron-deficient iodine center makes it a strong electrophile, facilitating the arylation process. The tetrafluoroborate anion acts as a weakly coordinating counterion, stabilizing the cationic intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Diphenyliodonium triflate
- Diphenyliodonium tosylate
- Diacetoxyiodobenzene
Uniqueness
Diphenyliodonium tetrafluoroborate is unique due to its stability and ease of handling compared to other diaryliodonium salts. Its weakly coordinating tetrafluoroborate anion enhances its solubility in organic solvents and reduces the likelihood of side reactions, making it a preferred choice in many synthetic applications .
Biological Activity
Diphenyliodonium tetrafluoroborate (DPITFB) is a versatile compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique biological activities. This article explores the biological activity of DPITFB, focusing on its mechanisms, applications, and relevant research findings.
Overview of this compound
This compound is an organoiodine compound that serves as an effective arylating agent in various chemical reactions. Its structure consists of a central iodine atom bonded to two phenyl groups and associated with a tetrafluoroborate anion. The compound is known for its ability to facilitate radical reactions, making it a valuable tool in synthetic organic chemistry.
Mechanisms of Biological Activity
The biological activity of DPITFB is primarily attributed to its role as a radical initiator. When subjected to light or heat, DPITFB can generate reactive iodine species that participate in radical-mediated reactions. This property is particularly useful in polymerization processes and the synthesis of complex organic molecules.
Radical Generation
Upon photolysis or thermal activation, DPITFB can produce iodine radicals, which can initiate various reactions including:
- Arylation Reactions : DPITFB is frequently employed in transition-metal-free arylation reactions, allowing for the introduction of aryl groups into substrates without the need for metal catalysts .
- Radical Polymerization : The generated radicals can initiate polymerization processes, leading to the formation of high molecular weight polymers that exhibit desirable mechanical properties .
Research Findings and Case Studies
Several studies have investigated the biological activity and applications of DPITFB. Below are key findings from notable research:
1. Arylating Agent in Organic Synthesis
A study demonstrated that DPITFB could effectively arylate phosphorothioate diesters under mild conditions, yielding high product purity and stereochemical integrity. The reaction was optimized using various bases and solvents, showcasing the versatility of DPITFB as an arylating agent .
Reaction Conditions | Yield (%) | Notes |
---|---|---|
DMF with tBuOK | 95 | Optimal for arylation |
DMSO | 50 | Reduced product yield |
2. Photolysis Kinetics
Research on the photolysis kinetics of DPITFB revealed that it could efficiently generate radicals upon exposure to UV light. This property was exploited in various applications including photopolymerization and radical coupling reactions .
3. Applications in Medicinal Chemistry
DPITFB has been utilized in the synthesis of biologically active compounds such as quinolones and other heterocycles. The ability to introduce functional groups selectively has made it a valuable reagent in drug discovery efforts .
Properties
IUPAC Name |
diphenyliodanium;tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BF4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPOQNWSLYHQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF4I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455993 | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-39-3 | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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